molecular formula C10H9BBrFN2O4 B8365539 2-(5-Bromo-2-fluoropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(5-Bromo-2-fluoropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8365539
M. Wt: 330.90 g/mol
InChI Key: BUWKKMPIWPGLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-fluoropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C10H9BBrFN2O4 and its molecular weight is 330.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BBrFN2O4

Molecular Weight

330.90 g/mol

IUPAC Name

2-(5-bromo-2-fluoropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C10H9BBrFN2O4/c1-15-4-8(16)18-11(19-9(17)5-15)7-2-6(12)3-14-10(7)13/h2-3H,4-5H2,1H3

InChI Key

BUWKKMPIWPGLOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoropyridin-3-ylboronic acid (14.87 g, 67.7 mmol) (Frontier Scientific) and 2,2′-(methylazanediyl)diacetic acid (10.95 g, 74.4 mmol) (Aldrich) were dissolved in toluene (242 mL) and DMSO (97 mL) and the resulting mixture was heated at reflux under a Dean Stark trap for 2 h. After water (>2.5 mL) was collected in the trap, the reaction mixture was concentrated in vacuo to remove toluene, and water was slowly added to the resulting solution until the desired product precipitated as a white solid. This solid was collected by vacuum filtration, washed with water, and dried in a vacuum oven to give the title compound (82% yield) as a fluffy white solid. m/z (ESI, +ve ion) 330.8/332.9 (M+H)+.
Quantity
14.87 g
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
242 mL
Type
solvent
Reaction Step One
Name
Quantity
97 mL
Type
reactant
Reaction Step Two
Yield
82%

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